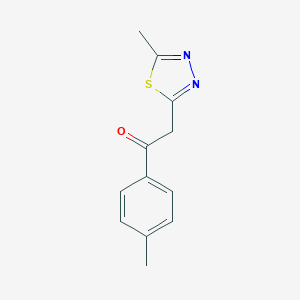![molecular formula C38H29N B282109 5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene, also known as Pentaphenylazaspiro[2.6]nona-4,6,8-triene (PAT), is a novel organic compound with unique structural and functional properties. This compound has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Wirkmechanismus
The mechanism of action of PAT is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. PAT has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
PAT has been found to modulate the expression of various genes involved in cancer cell growth, angiogenesis, and metastasis. It has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. In addition, PAT has been found to induce autophagy (self-digestion) in cancer cells, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PAT in lab experiments include its high potency and selectivity against cancer cells, as well as its relatively low toxicity compared to other anticancer drugs. However, the limitations of using PAT include its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
1. Development of more efficient and scalable synthesis methods for PAT.
2. Investigation of the pharmacokinetics and pharmacodynamics of PAT in preclinical models.
3. Evaluation of the potential synergistic effects of PAT with other anticancer agents.
4. Development of PAT-based drug delivery systems for targeted cancer therapy.
5. Exploration of the potential applications of PAT in other fields, such as materials science and organic electronics.
In conclusion, 5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-trienezaspiro[2.6]nona-4,6,8-triene is a promising organic compound with unique structural and functional properties. Its potential applications in medicinal chemistry, materials science, and organic electronics make it a subject of significant interest for future research. Further studies are needed to fully elucidate its mechanism of action and evaluate its efficacy and safety in vivo.
Synthesemethoden
PAT can be synthesized via a multistep process involving the reaction of cyclohexanone with aniline, followed by the condensation with benzaldehyde and subsequent cyclization. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
PAT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, PAT has been found to possess antimicrobial, antiviral, and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C38H29N |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
5,6,7,8,9-pentakis-phenyl-4-azaspiro[2.6]nona-4,6,8-triene |
InChI |
InChI=1S/C38H29N/c1-6-16-28(17-7-1)33-34(29-18-8-2-9-19-29)36(31-22-12-4-13-23-31)38(26-27-38)39-37(32-24-14-5-15-25-32)35(33)30-20-10-3-11-21-30/h1-25H,26-27H2 |
InChI-Schlüssel |
FWSNMNMPHSOLDB-UHFFFAOYSA-N |
SMILES |
C1CC12C(=C(C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1CC12C(=C(C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)







![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)
